molecular formula C10H15NO B3047989 4-Methoxy-N,N-dimethylbenzylamine CAS No. 15175-54-9

4-Methoxy-N,N-dimethylbenzylamine

Cat. No. B3047989
CAS RN: 15175-54-9
M. Wt: 165.23 g/mol
InChI Key: WMWQTUBQTYZJRI-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) and a dimethylaminomethyl group (CH2N(CH3)2) .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.53 . The boiling point is 238 degrees Celsius .

Scientific Research Applications

1. Analytical Chemistry and Forensic Science

4-Methoxy-N,N-dimethylbenzylamine and related compounds have been studied for their potential use in analytical chemistry and forensic science. For instance, Abiedalla et al. (2021) investigated the gas chromatographic and mass spectrometric analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are related to this compound. These compounds are of interest due to their structural similarities to psychoactive substances, making them relevant in the context of forensic chemistry (Abiedalla et al., 2021).

2. Chemical Engineering and Material Science

In chemical engineering and material science, the compound has been utilized to study mass transfer processes. Hillgren and Nahringbauer (1985) explored the mass transfer of 4-methoxy- N , N -dimethylbenzylamine from aqueous drops to cyclohexane. This research provides insights into the dynamics of mass transfer in liquid-liquid interfaces, which is crucial for various industrial and chemical engineering applications (Hillgren & Nahringbauer, 1985).

3. Pharmacology and Toxicology

In the field of pharmacology and toxicology, research has been conducted to understand the metabolism of related substances. Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally similar to this compound. Their findings contribute to a better understanding of the metabolic pathways of such compounds in biological systems (Kanamori et al., 2002).

4. Photodynamic Therapy and Medical Research

The compound has also found applications in medical research, particularly in photodynamic therapy. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with substituted groups including 4-methoxybenzylideneamino, demonstrating potential in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds highlights their suitability as photosensitizers in medical applications (Pişkin et al., 2020).

5. Organic Synthesis and Chemical Reactions

Research has also been focused on understanding the reactivity and utility of this compound in organic synthesis. Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines, exploring the synthetic potential of these compounds in organic chemistry (Blokhin et al., 1990).

6. Neuropharmacology

In neuropharmacology, this compound and similar compounds have been studied for their interaction with various receptors. Rickli et al. (2015) characterized the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), highlighting their interactions with serotonergic receptors and other targets in the nervous system. This research contributes to our understanding of the pharmacological properties of these compounds (Rickli et al., 2015).

Safety and Hazards

4-Methoxy-N,N-dimethylbenzylamine is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . It is harmful if swallowed or in contact with skin . It should be stored under inert gas in a well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-9-4-6-10(12-3)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWQTUBQTYZJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289599
Record name 4-Methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15175-54-9
Record name NSC62160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20-mL eggplant flask equipped with a three-way cock and a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with argon atmosphere. Into the flask, iron complex A (1.0 mg, 0.002 mmol) was admitted as catalyst and dissolved in toluene (0.5 mL). To the solution, 1,2-bis(dimethylsilyl)benzene (475 μL) was added through a syringe, and N,N-dimethyl-4-methoxybenzamide (179 mg, 1.0 mmol) was added. The solution was stirred at 100° C. for 30 minutes. Toluene was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (10/1) as developing solvent, obtaining N,N-dimethyl-4-methoxybenzylamine (159 mg, 0.96 mmol, 96%). The results are shown as Entry 1 in Table 5. The resulting amine was identified for geometry by 1H and 13C-NMR spectroscopy and IR spectroscopy.
Quantity
475 μL
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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